molecular formula C10H7Cl2NO B1486442 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile CAS No. 186196-04-3

2-(2,6-Dichlorophenyl)-3-oxobutanenitrile

Cat. No.: B1486442
CAS No.: 186196-04-3
M. Wt: 228.07 g/mol
InChI Key: HZFPWBVJYDZQSF-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-3-oxobutanenitrile is a chemical compound characterized by its dichlorophenyl group and nitrile functionality. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with cyanoacetamide under specific conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters

  • Reduction: Amines, alcohols

  • Substitution: Amides, other derivatives

Scientific Research Applications

2-(2,6-Dichlorophenyl)-3-oxobutanenitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(2,6-Dichlorophenyl)-3-oxobutanenitrile is similar to other compounds with dichlorophenyl groups, such as diclofenac and 2,6-dichlorophenyl isothiocyanate. its unique nitrile functionality and oxobutane structure distinguish it from these compounds. The presence of the nitrile group allows for a wider range of chemical reactions and applications compared to similar compounds.

Comparison with Similar Compounds

  • Diclofenac

  • 2,6-Dichlorophenyl isothiocyanate

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Properties

IUPAC Name

2-(2,6-dichlorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPWBVJYDZQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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